molecular formula C7H6FNO B12117486 6-Fluoro-3-methylpicolinaldehyde CAS No. 1256792-54-7

6-Fluoro-3-methylpicolinaldehyde

Cat. No.: B12117486
CAS No.: 1256792-54-7
M. Wt: 139.13 g/mol
InChI Key: KBHAFGRIDCRCJK-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylpicolinaldehyde typically involves the fluorination of 3-methylpicolinaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 6-Fluoro-3-methylpicolinic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, 6-Fluoro-3-methylpicolinyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 6-Fluoro-3-methylpicolinic acid.

    Reduction: 6-Fluoro-3-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: 6-Fluoro-3-methylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of pyridine derivatives. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylpicolinaldehyde depends on its specific application. In chemical reactions, the fluorine atom can act as an electron-withdrawing group, influencing the reactivity of the aldehyde group. In biological systems, the compound may interact with enzymes or receptors, with the fluorine atom potentially enhancing binding affinity or selectivity.

Comparison with Similar Compounds

    3-Methylpicolinaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

    6-Fluoropicolinaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.

    3-Fluoropicolinaldehyde: Has the fluorine atom at the 3-position instead of the 6-position, leading to different chemical behavior.

Uniqueness: 6-Fluoro-3-methylpicolinaldehyde is unique due to the combined presence of both fluorine and methyl groups on the pyridine ring

Properties

CAS No.

1256792-54-7

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

6-fluoro-3-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3

InChI Key

KBHAFGRIDCRCJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)F)C=O

Origin of Product

United States

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